molecular formula C12H22ClNO2 B14585507 Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride CAS No. 61346-98-3

Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride

Cat. No.: B14585507
CAS No.: 61346-98-3
M. Wt: 247.76 g/mol
InChI Key: PMEYJNQDQZWJRR-UHFFFAOYSA-N
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Description

Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride is a chemical compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride typically involves the esterification of 2,4-hexadienoic acid with ethanol in the presence of an acid catalyst. The resulting ester is then reacted with diethylamine under controlled conditions to form the desired compound. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield. The final product is often purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or hydroxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hexa-2,4-dienoate: Similar structure but lacks the diethylamino group.

    2,4-Hexadienoic acid, ethyl ester: Another related ester with similar chemical properties.

Uniqueness

Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride is unique due to the presence of both ester and diethylamino groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

61346-98-3

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-4-13(5-2)11-9-7-8-10-12(14)15-6-3;/h7-10H,4-6,11H2,1-3H3;1H

InChI Key

PMEYJNQDQZWJRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC=CC=CC(=O)OCC.Cl

Origin of Product

United States

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